molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride

Cat. No.: B072528
CAS No.: 1473-47-8
M. Wt: 166.6 g/mol
InChI Key: FRRRANOWXWHKJE-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used as a precursor in the synthesis of a variety of organic compounds.2.0]octa-1,3,5-triene-7-carbonyl chloride, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Fundamental Organic Reactions

One of the primary areas of application for Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is in studying fundamental organic reactions. For instance, this compound has been utilized in the exploration of the Cope rearrangement, a thermal rearrangement that involves a [3,3]-sigmatropic shift. It serves as a precursor or intermediate in reactions that investigate the mechanistic pathways and thermodynamics of complex organic transformations Doering & Roth, 1963.

Material Science and Polymer Chemistry

In the realm of polymer chemistry, this compound has contributed to the development of new materials. A study demonstrated its use in forming gradient copolymers through ring-opening metathesis polymerization, highlighting its role in designing polymers with tailored surface properties and thermal stability. This application showcases the compound's versatility in creating advanced materials with potential uses in various industrial and technological sectors Boadi & Sampson, 2021.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRANOWXWHKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629203
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-47-8
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.5 ml) was added to a solution of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [14381-41-0] (0.001 mol) in dichloromethane. The reaction mixture was refluxed for 1 hour. Then stirred overnight at room temperature. The solvents were co-evaporated 2 times with benzene to obtain bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride [1473-47-8] which was dissolved in DIPE. The obtained solution was added dropwise to a cooled mixture (0° C.) of N-allyl-2-adamantanamine [24161-63-5] and sodium carbonate in DIPE. The reaction mixture was stirred for 30 minutes on ice and then for 2 hours at room temperature. The mixture was poured out into water and extracted with dichloromethane. The organic layer was filtered through Extrelut™ and the filtrate was evaporated. The residue was purified by flash column chromatography on TRIKONEX FlashTube™ (eluent: CH2Cl2/EtOAc 90/10). The product fractions were collected and the solvents were evaporated, yielding 0.13 g of intermediate 1.
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